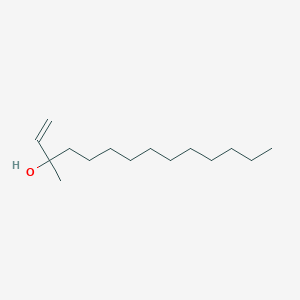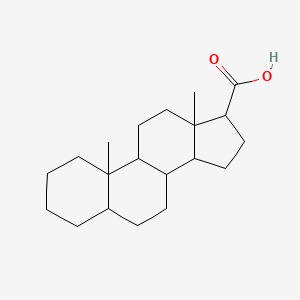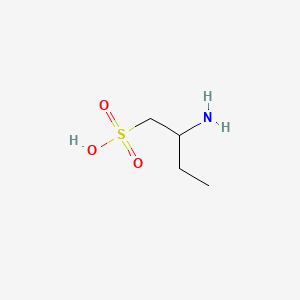![molecular formula C6H11ClS2 B14731178 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol CAS No. 5769-52-8](/img/structure/B14731178.png)
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is a chemical compound with the molecular formula C6H11ClS2 It is characterized by the presence of a chlorinated propene group attached to a sulfanylpropane thiol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol typically involves the reaction of 2-chloropropene with a thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-chloropropene and propane-1-thiol. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorinated propene group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents such as dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Propane-1-thiol derivatives.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Bromoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-[(2-Iodoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with an iodine atom instead of chlorine.
3-[(2-Methylprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5769-52-8 |
|---|---|
Molekularformel |
C6H11ClS2 |
Molekulargewicht |
182.7 g/mol |
IUPAC-Name |
3-(2-chloroprop-2-enylsulfanyl)propane-1-thiol |
InChI |
InChI=1S/C6H11ClS2/c1-6(7)5-9-4-2-3-8/h8H,1-5H2 |
InChI-Schlüssel |
ZKFSEZMMCGOMAH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCCCS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
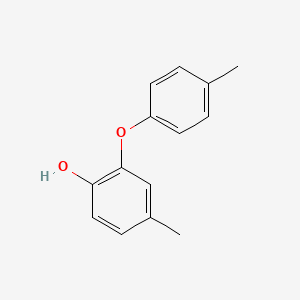
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
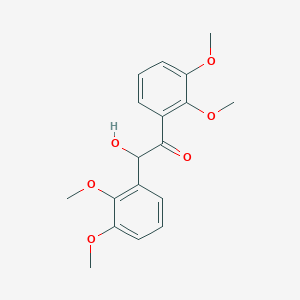
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
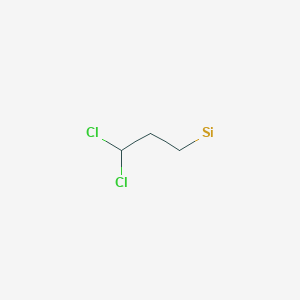
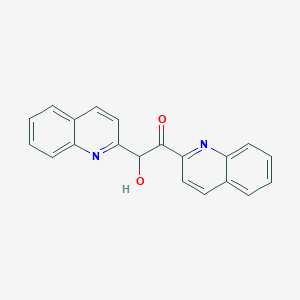
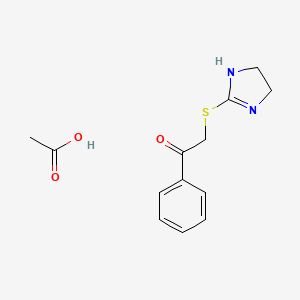
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
